Anseculin hydrochloride Shows Superior Predicted Binding Affinity to AChE vs. Donepezil
In a computational docking study, Anseculin (KA-672) was compared against five other inhibitors including the clinical standard Donepezil and other in-class agents for binding to human acetylcholinesterase (AChE). The calculated binding affinities ranked Anseculin as the strongest, surpassing the clinically established drug Donepezil. The study concluded that, based on these models, Anseculin was 'the most useful drug for the treatment of dementia' among those tested [1].
| Evidence Dimension | Calculated Binding Affinity to AChE |
|---|---|
| Target Compound Data | Highest affinity (Ranked 1st out of 6) |
| Comparator Or Baseline | Donepezil, TV-3326, Huperzine A, Rivastigmine, Tacrine |
| Quantified Difference | Affinity order: Tacrine < Rivastigmine < Huperzine A < TV-3326 < Donepezil < Anseculin |
| Conditions | In silico molecular docking study on human AChE |
Why This Matters
This data supports the selection of Anseculin over Donepezil or other AChEIs for research where maximizing AChE engagement is a primary objective.
- [1] Zheng QC, Chu HY, Niu RJ, Sun CC. Theoretical studies of interaction models of human acetylcholine esterase with different inhibitors. Sci China Ser B-Chem. 2009;52(11):1911-1916. doi:10.1007/s11426-009-0281-y View Source
